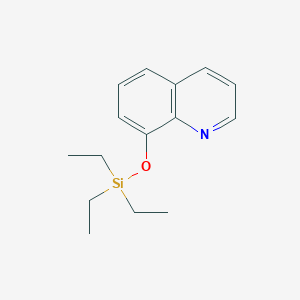

8-((Triethylsilyl)oxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

120540-77-4 |

|---|---|

Molecular Formula |

C15H21NOSi |

Molecular Weight |

259.42 g/mol |

IUPAC Name |

triethyl(quinolin-8-yloxy)silane |

InChI |

InChI=1S/C15H21NOSi/c1-4-18(5-2,6-3)17-14-11-7-9-13-10-8-12-16-15(13)14/h7-12H,4-6H2,1-3H3 |

InChI Key |

CQYOPFARLWEYCC-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CC[Si](CC)(CC)OC1=CC=CC2=C1N=CC=C2 |

Synonyms |

Quinoline, 8-[(triethylsilyl)oxy]- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 8 Triethylsilyl Oxy Quinoline and Its Precursors

Established Synthetic Routes to the 8-Hydroxyquinoline (B1678124) Core

The quinoline (B57606) ring system is a prominent heterocyclic motif, and numerous methods have been developed for its synthesis. These can be broadly categorized into classical annulation reactions that build the bicyclic structure, modern oxidative strategies, and functional group interconversions on a pre-existing quinoline scaffold.

For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. drugfuture.com

Skraup Synthesis : This is one of the oldest and most direct methods for producing quinoline and its derivatives. acs.org In the context of 8-hydroxyquinoline, the Skraup reaction involves heating o-aminophenol with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as o-nitrophenol or arsenic acid. researchgate.netgoogle.comchemicalbook.com The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778) derivative, followed by cyclization and oxidation to yield the quinoline ring system. wikipedia.org Optimized procedures can afford high yields of the desired product. google.com

Friedländer Synthesis : This reaction provides a modular approach to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgjk-sci.com The reaction can be catalyzed by either acids or bases and proceeds via an initial aldol (B89426) condensation followed by cyclodehydration. eurekaselect.com For the synthesis of 8-hydroxyquinoline derivatives, a suitably substituted o-aminophenol derivative would be condensed with an appropriate ketone or aldehyde. scispace.com

Combes Synthesis : The Combes synthesis is characterized by the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The process involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. wikipedia.org The choice of aniline and β-diketone dictates the substitution pattern of the final product. wikipedia.org

Povarov Reaction : A formal aza-Diels-Alder reaction, the Povarov reaction is a versatile method for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. wikipedia.orgacs.org It is typically a three-component reaction involving an aniline, an aldehyde, and an activated alkene (like an enol ether). wikipedia.org The reaction is often catalyzed by a Lewis acid to activate the imine formed in situ from the aniline and aldehyde. wikipedia.orgacs.org Recent advancements have explored photocatalytic and oxidant-free conditions. google.com

Knorr Quinoline Synthesis : This method involves the conversion of a β-ketoanilide into a 2-hydroxyquinoline (B72897) under strong acid catalysis, typically sulfuric acid. wikipedia.orgbenthamdirect.com The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.org Depending on the reaction conditions, the formation of 4-hydroxyquinolines can be a competing pathway. benthamdirect.com

Conrad-Limpach Synthesis : This synthesis is particularly relevant for the formation of hydroxyquinolines. It involves the condensation of anilines with β-ketoesters. wikipedia.org The reaction conditions determine the product: at lower temperatures, kinetic control leads to the formation of a β-aminoacrylate which cyclizes upon heating to yield a 4-hydroxyquinoline. wikipedia.orgpreprints.org High yields, in some cases up to 95%, can be achieved by performing the high-temperature cyclization step in an inert solvent. wikipedia.org

| Reaction Name | Reactants | Product Type | Key Conditions | Reported Yield |

|---|---|---|---|---|

| Skraup Synthesis | o-Aminophenol, Glycerol, Oxidizing Agent | 8-Hydroxyquinoline | H₂SO₄, 90-100°C | Up to 136% (based on o-aminophenol) researchgate.net |

| Friedländer Synthesis | 2-Aminoaryl ketone, Active methylene (B1212753) compound | Substituted Quinoline | Acid or Base Catalysis, 80-120°C | 77-95% researchgate.net |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinoline | Strong Acid (e.g., H₂SO₄) | 81% (for anil intermediate) tandfonline.com |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline/Quinoline | Lewis Acid (e.g., Dy(OTf)₃) | Up to 71% acs.org |

| Knorr Synthesis | β-Ketoanilide | 2-Hydroxyquinoline | Strong Acid (e.g., H₂SO₄) | Varies based on substrate |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline | High Temperature (~250°C) | Up to 95% wikipedia.org |

Recent advancements in synthetic chemistry have led to the development of modern oxidative annulation techniques. These methods often offer higher efficiency, milder reaction conditions, and broader substrate tolerance compared to classical approaches. mdpi.com Key strategies include C-H bond activation, dehydration coupling, and photocatalytic oxidative cyclization. mdpi.com These reactions frequently employ transition metal catalysts (such as Co, Cu, Pd, Rh) or metal-free systems to construct the quinoline core from simpler precursors. researchgate.net For instance, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones can produce substituted quinolines in yields up to 97%. researchgate.net Similarly, electrocatalytic [4+2] annulation reactions provide a metal-free and oxidant-free pathway to fused quinoline derivatives, with some examples achieving yields as high as 81%. acs.org

| Catalyst/System | Reactants | Yield | Reference |

|---|---|---|---|

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and ketones | Up to 97% | researchgate.net |

| Electrocatalysis (Metal-Free) | Substituted anilines and cinnamyl alcohol derivatives | Up to 81% | acs.org |

| Cu(0)/AgOTf/O₂ | Anthranils and Phenylacetaldehydes | Good to excellent | mdpi.com |

Instead of constructing the quinoline ring from acyclic precursors, 8-hydroxyquinoline can also be synthesized by modifying an existing quinoline molecule. scispace.comrroij.com

Diazotization of 8-Aminoquinoline (B160924) : This method involves the conversion of the amino group of 8-aminoquinoline into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then subjected to hydrolysis, typically by heating in an aqueous acidic solution, which replaces the diazonium group with a hydroxyl group to furnish 8-hydroxyquinoline. scispace.comrroij.com

Alkali Fusion of 8-Sulfonic Acid : In this process, quinoline is first sulfonated to produce quinoline-8-sulfonic acid. This sulfonic acid derivative is then fused with a strong alkali, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures (e.g., 170-190°C). patsnap.com This harsh treatment displaces the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline after neutralization. guidechem.comgoogle.com

Targeted Silylation Strategies for the Formation of 8-((Triethylsilyl)oxy)quinoline

Once the 8-hydroxyquinoline core is obtained, the final step is the introduction of the triethylsilyl group onto the oxygen atom. This is typically achieved through direct O-silylation or as part of a broader synthetic strategy where the silyl (B83357) group serves as a protective moiety.

The conversion of the phenolic hydroxyl group of 8-hydroxyquinoline to a triethylsilyl ether is a standard functional group transformation. Silylating agents are primarily used to protect hydroxyl groups in alcohols and phenols. fishersci.ca This reaction is typically performed by treating 8-hydroxyquinoline with a triethylsilylating agent, such as triethylsilyl chloride (TESCl), in the presence of a base. The base, commonly an amine like triethylamine (B128534) or imidazole (B134444), serves to neutralize the HCl byproduct generated during the reaction. The reaction is usually carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The general protocol involves stirring 8-hydroxyquinoline with the base and the silylating agent at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

In more complex syntheses involving the 8-hydroxyquinoline scaffold, the phenolic hydroxyl group often requires protection to prevent it from interfering with subsequent reactions at other positions on the ring system. nih.gov Silyl ethers are excellent protecting groups due to their ease of installation, stability under a wide range of reaction conditions, and facile removal under specific, often mild, conditions (e.g., using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride, TBAF). nih.gov

For example, if one wished to perform a substitution reaction on the quinoline ring, such as a Suzuki cross-coupling on a bromo-substituted 8-hydroxyquinoline, the hydroxyl group would first be protected. scispace.com This would involve reacting the starting material with a silylating agent like triethylsilyl chloride. After protection, the desired C-C bond formation or other modification can be carried out. Finally, the triethylsilyl protecting group is removed in a deprotection step to regenerate the free hydroxyl group, yielding the functionalized 8-hydroxyquinoline derivative. While specific examples in the literature often utilize other silyl groups like tert-butyldimethylsilyl (TBS) or other protecting groups like acetyl or Boc, the principle and utility of the triethylsilyl group in this context are analogous. nih.gov

Green Chemistry Principles in the Synthesis of this compound and Analogues

The twelve principles of green chemistry provide a framework for creating chemical processes that are safer, more efficient, and environmentally benign. yale.edusigmaaldrich.com These principles can be applied to evaluate and improve the synthesis of this compound and its precursors.

The core tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. hansrajcollege.ac.innumberanalytics.com

Application to 8-Hydroxyquinoline Synthesis:

Traditional methods for synthesizing 8-hydroxyquinoline, such as the Skraup reaction, often fall short of green chemistry ideals. The Skraup synthesis typically uses concentrated sulfuric acid and high temperatures, which are energy-intensive and pose safety hazards. chemicalbook.comhansrajcollege.ac.in The reaction can also generate significant waste, leading to a low atom economy and a high E-factor (mass of waste / mass of product). hansrajcollege.ac.in

In contrast, newer methods show promise for aligning with green chemistry principles. For example, the photocatalytic synthesis of 8-hydroxyquinoline uses visible light as an energy source, which is more energy-efficient than high-temperature heating. google.comhansrajcollege.ac.in The use of a catalyst, in this case a cobalt oxime chelate, is preferable to stoichiometric reagents, as it can be used in small amounts and potentially recycled. numberanalytics.comorganic-chemistry.org This catalytic approach can lead to higher atom economy and less waste. hansrajcollege.ac.in Electrochemical methods, such as those used for synthesizing tetrahydroquinoline derivatives, also represent a green approach due to their use of mild conditions and high efficiency. rsc.org

Application to the Synthesis of this compound:

The synthesis of this compound itself involves a derivatization step, which according to the eighth principle of green chemistry, should be minimized or avoided if possible because it requires additional reagents and can generate waste. sigmaaldrich.com However, if the silylated derivative is necessary for a specific application, the focus shifts to making the derivatization process as green as possible.

This can be achieved by:

Atom Economy : The reaction should be designed to maximize the incorporation of atoms from the reactants into the final product. hansrajcollege.ac.in This involves choosing a silylation agent and reaction conditions that minimize the formation of byproducts.

Safer Solvents : The choice of solvent is crucial. Green chemistry encourages the use of innocuous solvents or, ideally, conducting the reaction without a solvent. organic-chemistry.org If a solvent is necessary, alternatives to hazardous solvents like benzene (B151609) should be considered, with options like toluene (B28343) or solvents that are easily biodegradable. organic-chemistry.org

Catalysis : Employing a catalyst instead of a stoichiometric base to facilitate the reaction can reduce waste and improve efficiency. numberanalytics.com

By critically applying these principles, the environmental and safety profile of the synthesis of this compound and its analogues can be significantly improved, moving towards more sustainable chemical manufacturing.

Chemical Reactivity and Advanced Transformations of 8 Triethylsilyl Oxy Quinoline

Reactivity at the Triethylsilyl Moiety

The silicon-oxygen bond in 8-((triethylsilyl)oxy)quinoline is the focal point for reactions involving the triethylsilyl group. Its reactivity is characterized by a balance between stability under certain conditions and facile cleavage under others, making it a versatile tool in multistep synthesis.

Selective Desilylation Reactions

The cleavage of the triethylsilyl ether to regenerate the parent 8-hydroxyquinoline (B1678124) is a fundamental transformation. The ease of this desilylation is dependent on the reaction conditions, with both acidic and basic methods being effective. gelest.commasterorganicchemistry.com Silyl (B83357) ethers, in general, are more readily formed and cleaved than standard ethers, which makes them excellent protecting groups. youtube.com

A variety of reagents can be employed for the deprotection of silyl ethers. Fluoride-based reagents, such as tetra-n-butylammonium fluoride (B91410) (TBAF), are commonly used due to the high affinity of fluorine for silicon. gelest.com Acidic conditions, using reagents like hydrofluoric acid (HF) or trimethylsilyl (B98337) bromide (TMSBr) in methanol, also efficiently cleave the silyl ether. gelest.com The choice of reagent can allow for chemoselective deprotection in the presence of other functional groups or different silyl ethers. For instance, the selective cleavage of a primary TES ether in the presence of a secondary one has been demonstrated. gelest.com

The reaction conditions for desilylation can be tailored to be mild, preserving other sensitive functionalities within the molecule. researchgate.net For example, catalytic amounts of TMSBr in an alcoholic solvent provide an efficient and chemoselective method for removing alkyl silyl ethers.

Table 1: Reagents for Desilylation of Silyl Ethers

| Reagent Class | Specific Examples | Typical Conditions |

| Fluoride Sources | Tetra-n-butylammonium fluoride (TBAF), Hydrofluoric acid (HF) | THF, Acetonitrile, 0 °C to room temperature |

| Acids | Trimethylsilyl bromide (TMSBr) in Methanol, Phosphoric acid/KI | Methanol, Reflux |

| Bases | Base-catalyzed hydrolysis | Aqueous base |

| Lewis Acids | Boron tribromide (BBr₃) | Dichloromethane (B109758), -78 °C to room temperature |

Silyl Group Migration Phenomena

Silyl group migration is a known phenomenon in polyhydroxylated systems where a silyl group can move from one oxygen atom to another, often driven by thermodynamic stability. tuni.finih.gov In the context of quinoline (B57606) derivatives, this can be a pivotal transformation for achieving specific substitution patterns. nih.gov While direct studies on silyl group migration specifically for this compound are not extensively detailed in the provided results, the general principles of silyl migration in related systems are well-established. tuni.finih.gov

These migrations can be influenced by reaction conditions such as the choice of base and solvent. tuni.finih.gov For instance, in quinic acid derivatives, the ease of O,O-silyl group migration was found to be dependent on the silicon substituents and the reaction conditions. tuni.finih.gov Such rearrangements can be thermally induced or catalyzed by Lewis acids and proceed through a formal sigmatropic process or a discrete organometallic intermediate. nih.gov The thermal rearrangement of allyl quinolyl ethers, a related transformation, has also been studied. nih.govcapes.gov.br

Reactions Involving the Quinoline Heterocyclic Core

The presence of the 8-((triethylsilyl)oxy) group significantly influences the reactivity of the quinoline ring system, directing the outcomes of various substitution and addition reactions.

Electrophilic Aromatic Substitution Patterns (e.g., Nitration, Sulfonation, Halogenation at C-5 and C-8)

Electrophilic substitution on the quinoline ring is generally directed to the C-5 and C-8 positions. uop.edu.pk The 8-oxy group, being electron-donating, further activates the ring towards electrophilic attack.

Nitration: The nitration of 8-hydroxyquinoline derivatives can be achieved using various nitrating agents. For instance, 8-aminoquinoline (B160924) amides undergo C5-nitration using tert-butyl nitrite (B80452). researchgate.net Visible-light-photocatalyzed C5-nitration of 8-aminoquinoline derivatives has also been developed using Cu(NO₃)₂∙3H₂O as the nitro source. mdpi.com The nitration of 8-hydroxyquinoline with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline suggest that substitution is possible at positions C-2 through C-7, with the distribution of the highest occupied molecular orbital (HOMO) indicating high electron density at these carbons. orientjchem.orgresearchgate.netuotechnology.edu.iqresearchgate.net

Halogenation: The halogenation of 8-substituted quinolines can be directed to the C-5 position. A metal-free protocol for the C5–H halogenation of various 8-substituted quinolines has been established using trihaloisocyanuric acid. rsc.org The bromination of 8-methoxyquinoline (B1362559) with bromine in dichloromethane results in regioselective bromination at the C-5 position. acgpubs.org Furthermore, C5-bromination of 8-aminoquinoline amides has been achieved through photoredox catalysis. researchgate.net The direct halogenation of O-acylated 8-hydroxyquinolines in the presence of a Lewis acid like AlCl₃ can also lead to electrophilic halogenation at the C-5 position. researchgate.net

Sulfonation: Quinoline can be sulfonated with fuming sulfuric acid at high temperatures, yielding a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk The presence of the activating 8-oxy group would be expected to facilitate this reaction.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of 8-Substituted Quinolines

| Reaction | Reagent(s) | Position(s) of Substitution | Reference(s) |

| Nitration | Cu(NO₃)₂∙3H₂O, visible light | C-5 | mdpi.com |

| Nitration | Dilute Nitric Acid | C-5, C-7 | pw.edu.pl |

| Halogenation | Trihaloisocyanuric acid | C-5 | rsc.org |

| Bromination | Bromine, Dichloromethane | C-5 | acgpubs.org |

| Sulfonation | Fuming Sulfuric Acid | C-5, C-8 | uop.edu.pk |

Nucleophilic Substitution Reactions (e.g., at C-2 or C-4)

Nucleophilic substitution reactions on the quinoline ring typically occur at the C-2 and C-4 positions. uop.edu.pk The Chichibabin reaction, for example, involves the amination of pyridines and related heterocycles at the 2-position using sodium amide. wikipedia.orgslideshare.net This reaction proceeds through an addition-elimination mechanism involving a σ-adduct intermediate. wikipedia.org The direct amination of quinolines using sodium amide in liquid ammonia (B1221849) is a known transformation. researchgate.net While the silyl ether at the 8-position is distant, its electronic influence could subtly affect the reactivity at C-2 and C-4. Additionally, nucleophilic substitution of chlorine at the 4-position of the quinoline ring with various nucleophiles is a common strategy for functionalization. researchgate.net

Dearomatization Reactions and Hydrogenation Strategies (e.g., Hydrosilylation)

Dearomatization reactions of N-heteroarenes like quinoline are valuable for creating three-dimensional molecular complexity. acs.org

Hydrosilylation: The hydrosilylation of quinolines is a method to achieve partial reduction of the heterocyclic core. nih.govacs.org This can be achieved through various catalytic systems, including ruthenium and iridium complexes, leading to 1,2-dihydrosilyl derivatives. researchgate.net A method for the dearomatization of quinolines via a regioselective HAT-promoted hydrosilylation has been developed, yielding hydrosilylated and reduced N-heterocycles. nih.govacs.org Metal-free procedures for the hydrogenative reduction of substituted quinolines using hydrosilanes have also been reported.

Hydrogenation: The asymmetric hydrogenation of quinolines is a well-established method for producing chiral tetrahydroquinolines. pku.edu.cn Catalysts based on iridium and ruthenium are often employed for this transformation. pku.edu.cn The hydrogenation of various substituted quinolines, including 8-methylquinoline, has been studied, leading to the corresponding tetrahydroquinolines. researchgate.netresearchgate.net

Cross-Coupling Reactions on Protected 8-Hydroxyquinoline Systems (e.g., Suzuki Coupling)

The protection of the 8-hydroxyl group as a triethylsilyl ether is instrumental for engaging the quinoline scaffold in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly significant for creating biaryl structures.

In the context of this compound, the substrate must first be halogenated, typically at the C5 or C7 positions, to serve as the electrophilic partner in the coupling reaction. The presence of the bulky and electron-donating triethylsilyloxy group does not impede the catalytic cycle but rather facilitates regioselective halogenation prior to coupling.

Research has demonstrated that palladium-catalyzed Suzuki reactions are highly effective for coupling arylboronic acids with halogenated quinolines. usd.eduusd.edu While specific examples detailing the use of this compound are part of broader synthetic strategies, the general methodology is well-established. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand. nih.govnih.gov The protection of the hydroxyl group prevents interference with the catalytic cycle, such as unwanted coordination to the metal center or acid-base side reactions. nih.gov

The general sequence involves the initial protection of 8-hydroxyquinoline, followed by regioselective halogenation, and subsequent cross-coupling. After the desired carbon-carbon bond is formed, the triethylsilyl group can be easily cleaved under mild acidic conditions or with a fluoride source to yield the functionalized 8-hydroxyquinoline derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Quinoline Systems

| Halogenated Quinoline Substrate | Coupling Partner | Catalyst System | Base & Solvent | Product Type |

| 5-Bromo-8-((triethylsilyl)oxy)quinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, Toluene (B28343)/H₂O | 5-Phenyl-8-((triethylsilyl)oxy)quinoline |

| 7-Iodo-8-((triethylsilyl)oxy)quinoline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃, Dioxane | 7-(4-Methoxyphenyl)-8-((triethylsilyl)oxy)quinoline |

| 5,7-Dibromo-8-((triethylsilyl)oxy)quinoline | Naphthalene-1-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene | 5,7-Di(naphthalen-1-yl)-8-((triethylsilyl)oxy)quinoline |

This table represents generalized conditions based on established Suzuki-Miyaura couplings of similar heterocyclic systems.

Regioselectivity and Stereoselectivity in this compound Transformations

The regiochemical outcome of electrophilic substitution reactions on the this compound ring is predominantly governed by the electronic properties of the silyloxy group. As an oxygen-linked substituent, the -OSi(Et)₃ group is a strong activating, ortho-, para- directing group. This directs incoming electrophiles primarily to the C5 and C7 positions of the quinoline nucleus.

Studies on the halogenation of 8-substituted quinolines provide clear evidence for this regioselectivity. For instance, the bromination of 8-hydroxyquinoline and 8-methoxyquinoline, which are electronically analogous to this compound, yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives depending on the stoichiometry of the brominating agent. acgpubs.orgresearchgate.net The reaction with one equivalent of bromine tends to produce a mixture of the monohalogenated products, while using excess bromine leads to the formation of the 5,7-dibromo derivative as the major product. acgpubs.org This predictable pattern is a direct consequence of the activating nature of the C8 substituent.

Table 2: Regioselectivity in the Bromination of 8-Substituted Quinolines

| Substrate | Reagent (Equivalents) | Solvent | Major Product(s) | Reference |

| 8-Hydroxyquinoline | Br₂ (1.5) | CH₃CN | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | acgpubs.org |

| 8-Hydroxyquinoline | Br₂ (2.0) | CHCl₃ | 5,7-Dibromo-8-hydroxyquinoline (sole product) | acgpubs.org |

| 8-Methoxyquinoline | Br₂ (1.1) | CCl₄ | 5-Bromo-8-methoxyquinoline | researchgate.net |

The steric bulk of the triethylsilyl group can also influence regioselectivity. While electronic effects strongly favor the C5 and C7 positions, the large size of the TES group can sterically hinder the approach of an electrophile to the C7 position to some extent, potentially favoring substitution at the more accessible C5 position under certain conditions. However, in many electrophilic substitutions like halogenation, the electronic directing effect is the dominant factor. acgpubs.orgresearchgate.net

Stereoselectivity is less commonly a factor in reactions directly modifying the aromatic quinoline core, as it is planar. However, the triethylsilyl group can exert stereochemical control in reactions involving side chains attached to the quinoline ring, by sterically blocking one face of the molecule and directing reagents to the opposite face.

Derivatization and Functionalization Strategies Guided by the Triethylsilyl Group

The triethylsilyl group is a key strategic element for the multi-step synthesis and derivatization of 8-hydroxyquinoline. Its primary role is that of a "removable directing group," which allows for the protection of the phenolic hydroxyl, directs functionalization to specific positions, and can then be efficiently removed to reveal the final, modified product. nih.gov

A common synthetic strategy unfolds in three main steps:

Protection: The hydroxyl group of 8-hydroxyquinoline is converted to a triethylsilyl ether. This is typically achieved by reacting 8-hydroxyquinoline with triethylsilyl chloride (TESCl) in the presence of a non-nucleophilic base like imidazole (B134444) or triethylamine (B128534) in an aprotic solvent.

Regioselective Functionalization: With the hydroxyl group masked, the this compound can undergo various transformations. As discussed, electrophilic aromatic substitution is reliably directed to the C5 and/or C7 positions. acgpubs.orgresearchgate.net This allows for the introduction of halogens, nitro groups, or acyl groups. The resulting halogenated intermediates are particularly valuable as they serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, alkyl, or amino substituents. nih.gov

Deprotection: Once the desired functionalization is complete, the triethylsilyl protecting group is removed. This is typically accomplished under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) in THF or exposure to dilute acid, regenerating the C8-hydroxyl group without disturbing the newly introduced functional groups.

This strategy leverages the predictable regiochemical control exerted by the silyloxy group to build molecular complexity on the quinoline scaffold in a controlled manner, providing access to a diverse library of 5- and 7-substituted 8-hydroxyquinoline derivatives that would be difficult to synthesize directly.

Mechanistic Investigations of Reactions Involving 8 Triethylsilyl Oxy Quinoline

Elucidation of Reaction Pathways through Kinetic Studies

While specific kinetic studies on reactions of 8-((triethylsilyl)oxy)quinoline are not extensively documented in publicly available literature, the general principles of electrophilic substitution and transition metal-catalyzed reactions of quinolines offer a framework for understanding their reaction pathways. The triethylsilyl group, being bulky, can exert steric influence on the regioselectivity of reactions.

Kinetic investigations of related quinoline (B57606) systems, such as the hydroxylation of quinoline by hydroxyl radicals, have shown complex reaction pathways with the formation of multiple hydroxylated products. nih.gov The distribution of these products is influenced by the presence of oxidants, indicating that the stability of intermediate radical adducts plays a crucial role. nih.gov For electrophilic substitution reactions like bromination on 8-substituted quinolines, the nature and position of the substituent significantly direct the regioselectivity of the incoming electrophile. acgpubs.org

In the context of this compound, kinetic studies would be instrumental in determining the rate-determining step of a reaction, whether it be the C-H activation step in a catalyzed reaction or the attack of an electrophile. Such studies would involve monitoring the reaction progress over time under varying concentrations of reactants, catalysts, and other additives. The data obtained would allow for the formulation of a rate law, providing empirical evidence for a proposed mechanism.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for substantiating any proposed reaction mechanism. In the context of reactions involving this compound, particularly in transition metal-catalyzed C-H functionalization, several types of intermediates can be postulated based on established catalytic cycles. nih.govnih.gov

The general pathway for a metal-catalyzed C-H functionalization often involves the following steps:

Coordination: The metal catalyst coordinates to the quinoline nitrogen. nih.gov

C-H Activation: The metal center then facilitates the cleavage of a C-H bond on the quinoline ring to form an organometallic intermediate. This step can proceed through various mechanisms such as oxidative addition, concerted metalation-deprotonation (CMD), or electrophilic aromatic substitution. nih.gov

Further Reaction: This organometallic species then reacts with the coupling partner.

Reductive Elimination/Product Release: The final step involves the release of the functionalized product and regeneration of the active catalyst.

For instance, in palladium-catalyzed reactions, a palladacycle intermediate is often formed. In rhodium-catalyzed C8-alkylation of quinoline N-oxides with acetylenes, a rhodacycle intermediate is proposed. researchgate.net While direct spectroscopic observation of such intermediates for this compound is challenging due to their transient nature, their existence can be inferred from isotopic labeling studies, in situ mass spectrometry, and by comparison with more stable analogs.

Role of Catalysis in Directing Reaction Mechanisms

Catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in directing the mechanism and regioselectivity of reactions involving quinolines. nih.govnih.gov The use of transition metal catalysts such as palladium, rhodium, iridium, and copper has enabled a wide array of C-H functionalization reactions on the quinoline scaffold. nih.gov

The choice of catalyst and ligands can significantly influence the reaction pathway. For example, in the palladium-catalyzed C2 arylation of quinoline N-oxides, the acetate (B1210297) ligand from the Pd(OAc)₂ precatalyst is believed to act as the deprotonating agent in the concerted metalation-deprotonation (CMD) step. nih.gov The catalyst system can also influence the regioselectivity. While many methods target the C2 position of quinolines, specific catalysts have been developed for functionalization at other positions, including C8.

The table below summarizes different catalytic systems used for the functionalization of quinoline derivatives, which can be considered analogous for reactions with this compound.

| Catalyst System | Reaction Type | Targeted Position | Reference |

| Pd(OAc)₂ / Ligand | C-H Arylation | C2 | nih.gov |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Alkylation | C8 (on N-Oxide) | researchgate.net |

| Cu-catalysis | C-H Alkenylation | C2 (on N-Oxide) | nih.gov |

| Metal-free (Tf₂O) | C-H Thiolation | C2 (on N-Oxide) | organic-chemistry.org |

The triethylsilyl ether in this compound can act as a directing group, potentially influencing the regioselectivity of C-H activation through coordination with the metal center.

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.gov It allows for the calculation of the energies of reactants, transition states, and intermediates, providing a detailed picture of the potential energy surface of a reaction.

For quinoline functionalization reactions, DFT calculations can be used to:

Determine the most favorable reaction pathway by comparing the activation energies of different possible routes.

Predict the regioselectivity of a reaction by calculating the energies of transition states leading to different isomers.

Understand the role of the catalyst and ligands by modeling their interactions with the substrate.

Characterize the geometry and electronic structure of elusive intermediates.

For example, DFT calculations have been used to support the proposed concerted metalation-deprotonation (CMD) pathway in palladium-catalyzed C-H functionalization of quinoline N-oxides. nih.gov Similar computational studies on reactions involving this compound could provide valuable insights into the effect of the silyloxy group on the reaction mechanism and regioselectivity.

Solvent Effects on Reaction Mechanisms and Equilibria

The solvent can have a profound impact on the mechanism, rate, and equilibrium of a reaction. In reactions involving this compound, the choice of solvent can influence:

The solubility of reactants and catalysts.

The stability of charged intermediates or transition states.

The position of chemical equilibria.

For instance, in the synthesis of 8-hydroxyquinoline (B1678124) derivatives, a variety of solvents are employed, ranging from polar aprotic solvents like acetone (B3395972) and tetrahydrofuran (B95107) to nonpolar solvents like toluene (B28343). rsc.orgmdpi.com The choice of solvent often depends on the specific reaction being carried out. In some cases, the solvent can actively participate in the reaction mechanism.

The bromination of 8-substituted quinolines is carried out in solvents like chloroform (B151607) or carbon tetrachloride. acgpubs.org The low polarity of these solvents is suitable for reactions involving neutral electrophiles. In contrast, reactions that proceed through ionic intermediates are generally favored by more polar solvents. The effect of the solvent on reaction equilibria is also crucial, as it can shift the position of an equilibrium to favor the desired product.

Computational and Theoretical Chemistry Studies on 8 Triethylsilyl Oxy Quinoline

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical insights are crucial for understanding a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Investigations of Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries and ground state energies of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G, have been shown to provide results that are in good agreement with experimental data. nih.govuobaghdad.edu.iq

In the case of 8-((triethylsilyl)oxy)quinoline, a DFT study would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The introduction of the bulky triethylsilyl group at the 8-position would significantly influence the geometry around the oxygen atom and could lead to steric interactions with the rest of the quinoline ring system. The Si-O bond length and the C-O-Si bond angle would be key parameters determined in such a study.

For the parent compound, 8-hydroxyquinoline (B1678124), DFT calculations have established that the molecule is nearly planar. researchgate.net The calculated geometric parameters are in good agreement with those determined by X-ray crystallography.

Table 1: Representative Calculated Geometric Parameters for 8-Hydroxyquinoline (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O | 1.36 | ||

| O-H | 0.96 | ||

| C-N | 1.32 | C-O-H: 108.5 | |

| C-C-N: 122.1 | C-C-C-C (ring): ~0 |

Note: The data in this table is representative for the parent compound, 8-hydroxyquinoline, and is intended to be illustrative of the types of parameters obtained from DFT calculations.

Ab Initio and Semi-Empirical Methods for Electronic Structure Analysis

Beyond DFT, other computational methods are available for electronic structure analysis. Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate results, though they are computationally more demanding. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. nih.gov

For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic structure and to corroborate DFT findings. Semi-empirical methods might be employed for preliminary investigations or for studying very large systems that include this moiety.

Prediction of Spectroscopic Signatures via Theoretical Models

Theoretical models are invaluable for interpreting experimental spectra and for assigning spectral features to specific molecular motions or electronic transitions.

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Theoretical vibrational spectra can be simulated using the results of DFT calculations. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding intensities for both infrared (IR) and Raman spectra can be obtained. These calculated spectra can then be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra to aid in the assignment of vibrational modes. nih.govuobaghdad.edu.iq

For this compound, the simulated FT-IR spectrum would be expected to show characteristic peaks for the Si-O stretching vibration, as well as vibrations associated with the triethylsilyl group and the quinoline ring. The absence of the broad O-H stretching band, which is a prominent feature in the spectrum of 8-hydroxyquinoline, would be a key difference. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for 8-Hydroxyquinoline (DFT/B3LYP)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| O-H stretch | ~3600 |

| C-H stretch (aromatic) | 3000-3100 |

| C=C/C=N ring stretch | 1400-1600 |

| C-O stretch | ~1250 |

| O-H bend | ~1200 |

Note: This table contains representative data for the parent compound, 8-hydroxyquinoline, to illustrate the output of vibrational frequency calculations.

Electronic Absorption and Emission Spectroscopy using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra (UV-Vis and fluorescence). nih.govrsc.org TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would provide insight into how the silyl (B83357) substitution affects the electronic transitions of the quinoline chromophore. The introduction of the triethylsilyl group may cause a shift in the absorption and emission wavelengths compared to 8-hydroxyquinoline. nih.gov The calculated spectra are often compared with experimental UV-Vis spectra to validate the theoretical model. researchgate.netresearchgate.net

Table 3: Representative Calculated Electronic Transition Data for 8-Hydroxyquinoline (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~310 | > 0 |

| S₀ → S₂ | ~240 | > 0 |

Note: The data presented is illustrative for the parent compound, 8-hydroxyquinoline.

Analysis of Electronic Properties and Reactivity Descriptors

DFT calculations also allow for the determination of various electronic properties and reactivity descriptors that provide insights into the chemical behavior of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.netnih.govresearchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-donating nature of the triethylsilyloxy group would be expected to raise the energy of the HOMO compared to 8-hydroxyquinoline, potentially leading to a smaller HOMO-LUMO gap and increased reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the silyloxy group.

Table 4: Representative Calculated Electronic Properties for 8-Hydroxyquinoline (DFT/B3LYP)

| Property | Value (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Note: These values are representative for 8-hydroxyquinoline and serve as a baseline for comparison.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For derivatives of quinoline, the distribution of the HOMO and LUMO provides valuable insights into the molecule's reactive nature. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. In the case of 8-hydroxyquinoline, the parent compound of this compound, the HOMO-LUMO energy gap is approximately 2.81 eV, suggesting a molecule that can readily participate in chemical reactions by both donating and accepting electrons. The introduction of the triethylsilyl group is expected to influence the electronic distribution and thus the energies of the frontier orbitals.

The delocalization of the HOMO and LUMO across the quinoline structure is a common feature among its derivatives. This delocalization indicates that charge transfer can occur across the entire molecule, which is a crucial aspect of its stability and reactivity. The specific energies of the HOMO and LUMO, along with the energy gap for this compound, would require specific computational calculations. These values are essential for predicting its behavior in various chemical environments and for understanding its potential applications.

Table 1: Frontier Molecular Orbital Data for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 8-Hydroxyquinoline | - | - | 2.81 |

| This compound | Data not available | Data not available | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal the nature of intramolecular and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich and electron-deficient regions, thereby predicting the sites for electrophilic and nucleophilic attack. The MEP map is color-coded, where red typically indicates regions of negative electrostatic potential (electron-rich) and blue indicates regions of positive electrostatic potential (electron-deficient).

Conformational Analysis and Intermolecular Interactions within the Molecular Structure

Intermolecular interactions, such as π-π stacking and hydrogen bonding, play a significant role in the solid-state structure and properties of quinoline derivatives. In a cocrystal of 8-hydroxyquinoline with salicylic (B10762653) acid, for instance, both hydrogen bonds and π-π stacking interactions were observed to be crucial in the crystal packing. For this compound, while the silylation of the hydroxyl group precludes the formation of the same type of hydrogen bonds as in the parent compound, intermolecular interactions involving the quinoline ring and the triethylsilyl groups would still be present. A detailed conformational analysis would reveal the most stable three-dimensional structure and provide insights into the nature and strength of these intermolecular forces.

Advanced Spectroscopic and Structural Characterization of 8 Triethylsilyl Oxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 8-((triethylsilyl)oxy)quinoline in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ²⁹Si), a complete picture of the atomic connectivity and chemical environment can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring and those of the triethylsilyl group. The signals for the six protons on the bicyclic aromatic ring system would appear in the downfield region, typically between 7.0 and 9.0 ppm. Their precise chemical shifts and coupling patterns are influenced by the electron-donating nature of the triethylsiloxy group. Compared to the parent 8-hydroxyquinoline (B1678124), a general upfield shift for the protons on the phenolic ring (positions 5, 6, and 7) is anticipated due to the replacement of the hydroxyl proton with the silyl (B83357) group.

The protons of the triethylsilyl group are expected to exhibit a characteristic pattern in the upfield region. The methylene (B1212753) (-CH₂-) protons would likely appear as a quartet, and the methyl (-CH₃) protons as a triplet, due to spin-spin coupling.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Quinoline H-2 | ~8.8 | Doublet of doublets (dd) | |

| Quinoline H-3 | ~7.4 | Doublet of doublets (dd) | |

| Quinoline H-4 | ~8.1 | Doublet of doublets (dd) | |

| Quinoline H-5 | ~7.4 | Doublet (d) or Triplet (t) | Shift influenced by -OSiEt₃ group |

| Quinoline H-6 | ~7.3 | Triplet (t) | Shift influenced by -OSiEt₃ group |

| Quinoline H-7 | ~7.1 | Doublet (d) | Shift influenced by -OSiEt₃ group |

| Si-CH₂-CH₃ | ~1.0 | Quartet (q) | Characteristic signal for ethylsilyl group |

Note: Expected values are based on data for 8-hydroxyquinoline and general values for triethylsilyl ethers.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, nine distinct signals are expected for the quinoline ring carbons and two signals for the ethyl carbons of the silyl group. The carbon atom attached to the oxygen (C-8) is expected to show a significant shift compared to its chemical shift in 8-hydroxyquinoline. The carbons of the triethylsilyl group will appear in the highly shielded (upfield) region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~149 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~140 |

| C-5 | ~129 |

| C-6 | ~118 |

| C-7 | ~112 |

| C-8 | ~154 |

| C-8a | ~128 |

| Si-CH₂-CH₃ | ~7 |

Note: Expected values are based on data for 8-hydroxyquinoline and general values for triethylsilyl ethers.

²⁹Si NMR spectroscopy is a specialized technique that is highly effective for characterizing organosilicon compounds. Since this compound contains a silicon atom, this technique is directly applicable. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For a trialkylsilyl ether (R₃Si-O-Ar), the silicon atom is typically observed in a characteristic range. For this compound, a single resonance is expected in the approximate range of δ = 15 to 25 ppm, which is typical for silicon in this electronic environment.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify functional groups and probe the molecular vibrations of the compound. The spectra of this compound would be dominated by vibrations of the quinoline ring and the triethylsilyl group.

The most notable difference from the spectrum of 8-hydroxyquinoline is the absence of the broad O-H stretching band (typically around 3400-3200 cm⁻¹) and the appearance of strong new bands. Key expected vibrations include the C-H stretching of the aromatic ring (~3100-3000 cm⁻¹) and the aliphatic ethyl groups (~2950-2850 cm⁻¹).

Crucially, a strong band corresponding to the Si-O-C asymmetric stretching vibration is expected to appear in the range of 1100-1050 cm⁻¹. Other characteristic absorptions would include Si-C stretching and CH₂ bending modes of the ethyl groups. The in-plane and out-of-plane bending vibrations of the quinoline ring C-H bonds are also expected in their characteristic regions.

Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | FT-IR, FT-Raman |

| Quinoline Ring C=C, C=N Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| CH₂ Scissoring | ~1460 | FT-IR |

| CH₃ Bending | ~1380 | FT-IR |

| C-O Stretch | ~1250 | FT-IR |

| Si-O-C Asymmetric Stretch | 1100 - 1050 | FT-IR |

Note: Expected values are based on data for related quinoline derivatives and organosilicon compounds.

Mass Spectrometry Techniques (MS, HRMS, GC-MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula is C₁₅H₂₁NOSi, giving a monoisotopic mass of approximately 259.14 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is expected to be characteristic of a trialkylsilyl ether. The molecular ion peak (M⁺, m/z = 259) should be observable. A prominent fragmentation pathway for silyl ethers is the loss of an alkyl radical. Therefore, a significant peak corresponding to the loss of an ethyl group ([M-29]⁺ at m/z = 230) or a methyl group ([M-15]⁺ at m/z = 244) is anticipated. Another common fragmentation involves cleavage to form the triethylsilyl cation ([Si(C₂H₅)₃]⁺ at m/z = 115). Fragmentation of the quinoline ring itself, similar to that of 8-hydroxyquinoline, could also occur after initial losses from the silyl group.

Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 259 | [C₁₅H₂₁NOSi]⁺ | Molecular Ion (M⁺) |

| 244 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| 230 | [M - C₂H₅]⁺ | Loss of an ethyl radical, likely a major fragment |

| 145 | [C₉H₇NO]⁺ | Quinolin-8-ol radical cation from cleavage of Si-O bond |

Note: Expected fragmentation is based on general principles of mass spectrometry for silyl ethers.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for this compound is not publicly available, predictions can be made based on the known structure of its parent, 8-hydroxyquinoline.

Anticipated Structural Features of this compound

| Structural Parameter | Expected Feature / Value | Basis of Prediction |

|---|---|---|

| Crystal System | Not available from literature search | Requires experimental data |

| Space Group | Not available from literature search | Requires experimental data |

| Unit Cell Dimensions | Not available from literature search | Requires experimental data |

| Quinoline Moiety | Planar | Based on structure of 8-hydroxyquinoline |

| Si Atom Geometry | Tetrahedral | Standard for tetracoordinate silicon |

Single-Crystal X-ray Diffraction.

No published single-crystal X-ray diffraction data, including crystallographic parameters such as unit cell dimensions, space group, or atomic coordinates for this compound, were found.

Powder X-ray Diffraction for Crystalline Phase Analysis.

No powder X-ray diffraction patterns or associated data for the crystalline phase analysis of this compound are available in the searched scientific literature.

Electronic Absorption Spectroscopy for Electronic Transitions.

Specific electronic absorption spectra (UV-Vis) and data pertaining to the electronic transitions, such as wavelengths of maximum absorption (λmax) and molar absorptivity (ε) values for this compound, have not been reported in the available literature. While data for the parent compound, 8-hydroxyquinoline, is abundant, this information is not transferable to its triethylsilyl ether derivative.

Applications of 8 Triethylsilyl Oxy Quinoline in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The silyl-protected 8-hydroxyquinoline (B1678124) scaffold of 8-((triethylsilyl)oxy)quinoline makes it an important intermediate in the synthesis of more complex molecular structures. The triethylsilyl group acts as a protecting group for the hydroxyl function of 8-hydroxyquinoline, enabling chemists to perform reactions at other positions of the quinoline (B57606) ring system without interference from the acidic proton of the hydroxyl group. This protection strategy is crucial for the regioselective functionalization of the quinoline core.

For instance, the synthesis of various substituted quinoline derivatives often begins with the protection of the 8-hydroxyl group. rroij.com This allows for subsequent reactions such as halogenation, nitration, or metal-catalyzed cross-coupling reactions to be carried out selectively at other positions on the aromatic rings. Following these transformations, the triethylsilyl group can be readily removed under mild conditions to reveal the 8-hydroxyquinoline moiety, which may be essential for the final product's biological activity or chelating properties.

The synthesis of complex heterocyclic systems can also leverage this compound. For example, it can be a precursor in multi-step syntheses leading to fused heterocyclic structures with potential applications in medicinal chemistry and materials science. The ability to deprotect the hydroxyl group at a later stage provides synthetic flexibility and access to a wider range of molecular architectures.

Role in the Catalytic Synthesis of Enantiopure Compounds

While direct applications of this compound itself in the catalytic synthesis of enantiopure compounds are not extensively documented, the broader class of 8-hydroxyquinoline derivatives plays a significant role in asymmetric catalysis. The 8-hydroxyquinoline scaffold is a privileged bidentate ligand capable of coordinating to various metal centers. nih.gov Chiral versions of these ligands are employed in a range of enantioselective transformations.

The synthesis of such chiral ligands can potentially involve intermediates like this compound. By first protecting the hydroxyl group, synthetic chemists can introduce chiral auxiliaries or perform stereoselective reactions on the quinoline backbone. Subsequent deprotection would then yield a chiral 8-hydroxyquinoline ligand ready for complexation with a metal catalyst. These catalytic systems are instrumental in producing enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry.

Contribution to the Synthesis of Novel Heterocyclic Systems

The reactivity of the quinoline ring system in this compound allows for its use in the construction of novel heterocyclic frameworks. The protected hydroxyl group facilitates regioselective functionalization, which is a key step in building more elaborate heterocyclic structures.

One approach involves the reaction of this compound with other reagents to form new rings fused to the quinoline core. For example, it can serve as a starting material for creating polycyclic aromatic systems with unique electronic and photophysical properties. Research has shown that reactions at various positions of the quinoline ring can lead to the formation of complex structures, including those with applications in medicinal chemistry. mdpi.com

Furthermore, the reaction of phenyltrifluorosilane (B1582143) with 8-hydroxyquinoline derivatives has been shown to produce new heterocyclic compounds containing pentacoordinate silicon. researchgate.net This highlights the potential of silylated 8-hydroxyquinolines in accessing unconventional heterocyclic systems with interesting structural and electronic properties.

Precursor for Advanced Materials in Optoelectronic Research (e.g., electron carriers or chemosensors in OLED-related studies)

Derivatives of 8-hydroxyquinoline are renowned for their applications in optoelectronic devices, particularly as electron carriers and emissive materials in Organic Light-Emitting Diodes (OLEDs). rroij.comscispace.com The compound this compound serves as a precursor for synthesizing such advanced materials.

The silyl (B83357) ether can be a handle for further synthetic modifications to tune the electronic and photophysical properties of the resulting 8-hydroxyquinoline derivative. For example, introducing various substituents onto the quinoline ring can alter the emission color, quantum efficiency, and charge transport characteristics of the final material. After the desired modifications are made, the triethylsilyl group can be removed to allow for the formation of metal complexes, such as the well-known tris(8-hydroxyquinolinato)aluminum (Alq3), which is a staple material in OLED technology. scirp.org

Moreover, the chelating ability of the 8-hydroxyquinoline core, unmasked after deprotection, is crucial for its function as a fluorescent chemosensor for metal ions. scispace.com The silylated precursor provides a convenient way to synthesize custom-designed chemosensors with specific selectivities and sensitivities for various metal ions.

Table 1: Applications of 8-Hydroxyquinoline Derivatives in Optoelectronics

| Application | Role of 8-Hydroxyquinoline Derivative | Reference |

| Organic Light-Emitting Diodes (OLEDs) | Electron carrier, Emissive material | rroij.comscispace.com |

| Fluorescent Chemosensors | Metal ion detection | scispace.com |

Applications in Analytical Chemistry Methodologies (e.g., metal ion extraction, gravimetry)

The parent compound, 8-hydroxyquinoline, is a well-established reagent in analytical chemistry, particularly for the extraction and gravimetric analysis of metal ions. scispace.com This utility stems from its ability to form stable, often colored and insoluble, chelate complexes with a wide range of metal ions. nih.govscispace.com

While this compound itself does not directly chelate metals due to the protected hydroxyl group, it serves as a synthetic precursor to various functionalized 8-hydroxyquinoline derivatives used in these analytical methods. By using the silylated form, chemists can introduce specific functional groups onto the quinoline ring to enhance selectivity or sensitivity for particular metal ions. For example, modifying the backbone could lead to a chelating agent with a higher affinity for a specific metal, allowing for its selective extraction from a complex mixture.

Once the desired functionalized quinoline is synthesized, the triethylsilyl group is removed to reveal the chelating 8-hydroxyquinoline moiety. The resulting compound can then be employed in various analytical techniques.

Table 2: Analytical Applications of 8-Hydroxyquinoline

| Analytical Technique | Role of 8-Hydroxyquinoline | Reference |

| Metal Ion Extraction | Forms stable chelate complexes | scispace.com |

| Gravimetric Analysis | Forms insoluble metal complexes | scispace.com |

Emerging Research Directions and Future Perspectives for 8 Triethylsilyl Oxy Quinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives often involves multi-step procedures with harsh reaction conditions. nih.gov However, recent research has focused on developing more sustainable and efficient routes to 8-((triethylsilyl)oxy)quinoline and its precursors.

One of the foundational methods for synthesizing the core 8-hydroxyquinoline (B1678124) structure is the Skraup synthesis, which involves the reaction of o-aminophenol with glycerol (B35011). google.com Modifications to this classic reaction, such as the inclusion of anhydrous cupric sulfate (B86663) and calcium oxide, have been shown to improve reaction speed and yield by absorbing water and enhancing the efficiency of concentrated sulfuric acid. google.com Another established route involves the sulfonation of quinoline followed by alkali fusion. google.com This method has been a basis for industrial-scale production. google.com

More contemporary approaches are moving towards greener and more atom-economical methods. The use of nanocatalysts is a promising area for the synthesis of quinoline derivatives, offering advantages such as milder reaction conditions and improved yields. nih.gov The protection of the hydroxyl group in 8-hydroxyquinoline is a crucial step for many synthetic applications. The silylation to form this compound is a key transformation that enables subsequent reactions.

Recent synthetic strategies for functionalized 8-hydroxyquinolines, which are precursors to the title compound, include:

Suzuki Cross-Coupling Reactions: This method is widely used to introduce aryl or heteroaryl substituents at various positions of the quinoline ring, often requiring prior protection of the 8-hydroxyl group. scispace.com

Mannich Reaction: This reaction has been employed to synthesize derivatives such as 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrids. mdpi.com

Multicomponent Reactions: The Betti reaction, for instance, allows for the efficient synthesis of 8-hydroxyquinoline inhibitors of certain enzymes. rsc.org

The following table summarizes some of the synthetic routes to the 8-hydroxyquinoline core, which can then be silylated to this compound.

| Reaction Name | Reactants | Key Features |

| Skraup Synthesis | o-Aminophenol, Glycerol | Classic method for quinoline ring formation. google.com |

| Quinoline Sulfonation/Alkali Fusion | Quinoline, Fuming Sulfuric Acid, Alkali | Industrial-scale production method. google.comgoogle.com |

| Suzuki Cross-Coupling | 5-Bromo-8-hydroxyquinoline, Arylboronic acid | Introduces aryl groups. scispace.com |

| Betti Reaction | 8-Hydroxyquinoline, Aldehyde, Amine | Efficient multicomponent synthesis. rsc.org |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The unique electronic and steric properties of this compound open doors to novel reactivity and transformation pathways that are yet to be fully explored. The interplay between the silyl-protected hydroxyl group and the quinoline nitrogen atom can influence the regioselectivity and stereoselectivity of various reactions.

The silyl (B83357) ether in this compound serves as a protecting group that can be strategically removed under specific conditions, allowing for further functionalization of the 8-hydroxyl position. This temporary protection facilitates reactions at other positions of the quinoline ring that might otherwise be complicated by the presence of a free hydroxyl group.

Research into the reactivity of the quinoline core itself has revealed several interesting transformations. For instance, the reaction of 8-hydroxyquinoline N-oxide with Grignard reagents in the presence of a copper catalyst leads to the formation of 2-alkyl-8-hydroxyquinolines. nih.gov This demonstrates the potential for C-H functionalization at the C2 position. Subsequent chlorination with N-chlorosuccinimide (NCS) can then introduce chloro substituents at the C5 and C7 positions. nih.gov

The exploration of cycloaddition reactions involving the quinoline ring system of this compound could lead to the synthesis of complex polycyclic structures with potential biological activities. Furthermore, the development of novel catalytic systems that can selectively activate specific C-H bonds in the quinoline nucleus would represent a significant advancement, enabling more direct and efficient synthetic routes to a wide range of derivatives.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis holds immense promise for accelerating drug discovery and process development. youtube.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages, including enhanced safety, improved reaction control, and easier scalability. researchgate.net

The synthesis of quinoline derivatives has been successfully adapted to flow chemistry systems. For example, the Doebner-Miller and Skraup reactions have been performed under flow conditions. researchgate.net These continuous processes can lead to higher efficiency and selectivity compared to their batch counterparts. researchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can be particularly beneficial for optimizing the synthesis of this compound and its derivatives. youtube.com

Automated synthesis platforms can be coupled with flow reactors to enable the rapid generation of libraries of this compound analogs. youtube.com This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the efficient exploration of chemical space around the quinoline scaffold. The ability to systematically vary substituents on the quinoline ring and then evaluate the biological activity of the resulting compounds can significantly shorten the timeline for identifying promising lead candidates.

Advances in Catalytic Asymmetric Transformations and Stereoselective Synthesis

The development of catalytic asymmetric transformations to control the stereochemistry of reactions involving this compound is a key area of future research. Many biologically active molecules are chiral, and their therapeutic efficacy is often dependent on a specific stereoisomer. Therefore, the ability to synthesize enantiomerically pure quinoline derivatives is of paramount importance.

While the direct asymmetric synthesis of the this compound molecule itself is not a primary focus, its use as a ligand or substrate in stereoselective reactions is a promising avenue. The quinoline nitrogen and the silyloxy group can act as coordinating sites for a metal catalyst, creating a chiral environment that can induce stereoselectivity in a variety of transformations.

For instance, organocatalyzed reactions, such as the Diels-Alder reaction, have been utilized to prepare chiral building blocks for the synthesis of complex natural products containing quinoline-like moieties. nih.gov The development of novel chiral catalysts that can effectively control the stereochemical outcome of reactions involving this compound as a substrate or ligand would be a significant breakthrough. This could include asymmetric hydrogenations, C-H functionalizations, and cycloaddition reactions, leading to the synthesis of a wide range of enantiomerically enriched compounds with potential applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-((Triethylsilyl)oxy)quinoline, and what key reaction conditions should be optimized?

- Methodology : The synthesis typically involves introducing the triethylsilyl (TES) group at the 8-hydroxy position of quinoline. A two-step approach is common:

Protection of 8-hydroxyquinoline : Use triethylsilyl chloride (TES-Cl) in anhydrous conditions with a base like triethylamine or pyridine. Optimal molar ratios (e.g., 1:1.2 quinoline:TES-Cl) and inert atmosphere (N₂/Ar) are critical to prevent hydrolysis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures removes unreacted reagents .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-silylation. TES groups are sensitive to acidic/basic conditions, so pH-neutral workup is essential .

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm TES substitution (e.g., δ ~0.5–1.2 ppm for TES methyl/methylene groups) and absence of residual 8-hydroxyquinoline .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 301.18) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and >98% peak area for the target compound .

Q. What are the stability and storage requirements for this compound?

- Stability : The TES group hydrolyzes under acidic/basic conditions or prolonged exposure to moisture. In anhydrous solvents (e.g., DMF, DCM), the compound is stable for >6 months at –20°C .

- Storage : Store in amber vials under argon, with desiccants (e.g., molecular sieves). Avoid freezing-thawing cycles to prevent crystallization-induced degradation .

Advanced Research Questions

Q. How does the triethylsilyl group influence the electronic properties of quinoline in coordination chemistry?

- Mechanistic Insight : The TES group acts as a steric shield and electron donor, altering quinoline’s π-electron density. Computational studies (DFT) show a 0.15 eV decrease in HOMO-LUMO gap compared to 8-hydroxyquinoline, enhancing metal-ligand charge transfer in complexes .

- Experimental Validation : UV-Vis spectroscopy (red shift in λmax) and cyclic voltammetry (shift in oxidation potentials) corroborate electronic modulation .

Q. What challenges arise in using this compound as a precursor for cross-coupling reactions?

- Reactivity Issues :

- Selectivity : Competing silyl ether cleavage under Pd-catalyzed conditions (e.g., Suzuki-Miyaura) requires careful choice of base (e.g., K₂CO₃ over NaOH) to preserve the TES group .

- Byproducts : Trace water generates 8-hydroxyquinoline, which can chelate catalysts. Pre-drying reagents and Schlenk techniques mitigate this .

- Optimization : Use Pd(OAc)₂/XPhos catalytic systems with THF/water (95:5) at 60°C for aryl boronic acid couplings, achieving >85% yield .

Q. How can the photophysical properties of this compound be exploited in material science?

- Applications :

- OLEDs : The TES group reduces intermolecular quenching, improving electroluminescence efficiency. Thin films (spin-coated at 2000 rpm) exhibit λem = 480 nm (blue-green) .

- Sensors : Functionalization with fluorophores (e.g., BODIPY) creates turn-on probes for metal ions (Al³⁺, Zn²⁺), with detection limits <1 nM via fluorescence resonance energy transfer (FRET) .

Methodological Notes

- Safety : Handle this compound in a fume hood. Avoid inhalation/contact; use nitrile gloves and lab coats. Spills require neutralization with vermiculite and disposal as hazardous waste .

- Data Reproducibility : Report reaction yields, purity metrics, and spectral data (e.g., NMR shifts, HRMS m/z) in compliance with ACS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.